[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine
Description
[2-(4-Ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine is a secondary amine featuring a pyridin-3-ylmethyl group and a 4-ethylphenoxyethyl substituent. The compound’s design combines a pyridine ring (a common pharmacophore in drug discovery) with a substituted phenoxyethyl chain, which may influence lipophilicity, solubility, and receptor interactions .
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-14-5-7-16(8-6-14)19-11-10-18-13-15-4-3-9-17-12-15/h3-9,12,18H,2,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHAXLZWKSRNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride to form 2-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with pyridine-3-carboxaldehyde under reductive amination conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted ethylphenoxy derivatives.
Scientific Research Applications
[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine (CAS 1153290-71-1)
- Molecular Formula : C₁₆H₂₀N₂
- Molecular Weight : 240.34 g/mol
- Key Substituents : Ethyl group on the phenyl ring, direct linkage between phenyl and pyridine via a methylene group.
- Physical Properties :
- Boiling point: 366.0 ± 32.0 °C (predicted)
- Density: 1.012 ± 0.06 g/cm³ (predicted)
- pKa: 7.67 ± 0.19 (predicted)
- Comparison: The absence of an ether oxygen in this analog increases lipophilicity compared to [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine. The ethylphenyl group may enhance membrane permeability but reduce solubility in aqueous media .
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS 357926-91-1)
- Molecular Formula : C₁₅H₁₆F₂N₂
- Molecular Weight : 262.30 g/mol
- Key Substituents : Difluorophenyl group, propylamine chain.
- Physical Properties: No explicit data, but fluorine atoms likely reduce basicity (lower pKa) and increase electronegativity.
- Comparison :
1-Benzothiophen-3-yl(pyridin-3-yl)methylamine (CAS 1154227-93-6)
- Molecular Formula : C₁₆H₁₆N₂S
- Molecular Weight : 268.38 g/mol
- Key Substituents : Benzothiophene ring, ethylamine linker.
- Physical Properties : Purity typically 95%; sulfur atom increases molecular weight and polarizability.
- The ethyl group may offer similar lipophilicity to the ethoxyethyl chain but with reduced steric hindrance .
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8)
- Molecular Formula : C₁₄H₁₅FN₂O
- Molecular Weight : 246.28 g/mol
- Key Substituents : Fluorine and methoxy groups on the benzyl ring; pyridin-4-ylmethyl group.
- Physical Properties: No explicit data, but methoxy groups increase polarity.
- Comparison: The pyridin-4-ylmethyl group (vs. pyridin-3-yl in the target compound) alters receptor interaction geometry. Methoxy and fluorine substituents enhance solubility and metabolic resistance compared to ethylphenoxy groups .
[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine
- Molecular Formula : C₁₆H₁₇N₅
- Molecular Weight : 279.34 g/mol
- Key Substituents : Triazole ring, pyridin-3-yl ethyl group.
- Physical Properties : Higher nitrogen content likely increases basicity and hydrogen-bonding capacity.
- The ethyl linker may reduce steric bulk compared to the ethoxyethyl chain in the target compound .
Research Implications
- Bioactivity : Pyridinyl and substituted phenyl groups are common in kinase inhibitors and CNS-targeting drugs. The ethoxyethyl chain in the target compound may balance lipophilicity and solubility for blood-brain barrier penetration .
- Synthetic Feasibility : and highlight methods for synthesizing pyridine derivatives, suggesting the target compound could be synthesized via reductive amination or nucleophilic substitution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
